![molecular formula C10H13N3 B161043 2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 133240-16-1](/img/structure/B161043.png)
2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine
Description
2-Isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse applications in medicinal chemistry, particularly as bioisosteres of purines, making them valuable in drug discovery and development .
Properties
IUPAC Name |
7-methyl-2-propan-2-yl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6(2)9-12-8-7(3)4-5-11-10(8)13-9/h4-6H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLDVLRIVIJLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
In a representative procedure, 3-amino-2-isopropylpyridine-5-methyl (10 mmol) and acetic acid (100 mmol) were heated in PPA at 135–140°C for 3 hours under nitrogen. The reaction mixture was cooled, diluted with ice water, and basified to pH 10–12 with aqueous ammonia. Extraction with ethyl acetate and subsequent purification by silica gel chromatography yielded the target compound in 55% yield.
Key Data:
Parameter | Value |
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Catalyst | PPA |
Temperature | 135–140°C |
Yield | 55% |
Purity (HPLC) | >95% |
This method leverages the Brønsted acidity of PPA to facilitate dehydration and cyclization, though regiochemical control depends on the steric and electronic effects of the isopropyl and methyl substituents.
One-Pot Tandem S<sub>N</sub>Ar–Reduction–Heterocyclization
A modern strategy employs 2-chloro-3-nitropyridine as a starting material, enabling sequential nucleophilic aromatic substitution (S<sub>N</sub>Ar), reduction, and cyclization.
Stepwise Functionalization
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S<sub>N</sub>Ar Reaction : 2-Chloro-3-nitropyridine (5 mmol) was treated with isopropylamine (6 mmol) in H<sub>2</sub>O–isopropanol (IPA) (3:1 v/v) at 80°C for 2 hours, yielding 3-nitro-N-isopropylpyridin-2-amine.
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Reduction : The intermediate was reduced with Zn dust (10 mmol) in H<sub>2</sub>O–IPA at 25°C for 1 hour, forming 2,3-diamino-N-isopropylpyridine.
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Cyclization : Addition of acetaldehyde (6 mmol) to the diamine in H<sub>2</sub>O–IPA at 70°C for 5 hours induced cyclization, affording 2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine in 82% yield.
Optimization Insights:
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Polar protic solvents (H<sub>2</sub>O–IPA) enhance reaction rates by stabilizing charged intermediates.
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Zn-mediated reduction avoids noble metal catalysts, reducing costs.
Transition Metal-Catalyzed Coupling and Cyclization
Palladium and copper catalysts enable regioselective C–N bond formation, critical for introducing the isopropyl group at position 2.
Copper-Catalyzed Ullmann-Type Coupling
A mixture of 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate (3 mmol), 2-iodopropane (3.3 mmol), CuI (0.3 mmol), and cesium carbonate (6 mmol) in DMSO was heated at 110°C for 24 hours. Quenching with NH<sub>4</sub>OH and extraction yielded this compound in 65% yield.
Reaction Profile:
Condition | Specification |
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Catalyst | CuI/Cs<sub>2</sub>CO<sub>3</sub> |
Ligand | 4,7-Dimethoxy-1,10-phenanthroline |
Solvent | DMSO |
Yield | 65% |
This method highlights the challenges of steric hindrance from the isopropyl group, necessitating prolonged reaction times.
Solid-Phase Synthesis for High-Throughput Applications
Solid-supported synthesis minimizes purification steps and improves yields for structurally analogous compounds.
Wang Resin-Bound Intermediate
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Immobilization : 3-Amino-2-isopropylpyridine-5-methyl was anchored to Wang resin via a carboxylic acid linker.
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Cyclization : Treatment with trimethyl orthoacetate (TMOA) in DMF at 100°C for 6 hours induced cyclization.
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Cleavage : TFA/dichloromethane (1:1) liberated the product, yielding this compound in 78% purity.
Advantages:
Green Chemistry Approaches
GdCl<sub>3</sub>-Catalyzed Cyclodehydration
Gadolinium(III) chloride hexahydrate (0.1 equiv) catalyzed the reaction between 3-amino-2-isopropylpyridine-5-methyl (5 mmol) and acetylacetone (7.5 mmol) at 80°C for 5 hours. The product was isolated in 86% yield after column chromatography.
Mechanistic Note:
Gd<sup>3+</sup> coordinates to the amine and carbonyl groups, lowering the activation energy for cyclization .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkyl halides, and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
2-Isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioisostere of purines, which are crucial in DNA and RNA structures.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes like aromatase, impacting hormone synthesis and regulation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Exhibits diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.
Uniqueness
2-Isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine stands out due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable scaffold in drug discovery and development, offering potential advantages over other imidazopyridine derivatives .
Biological Activity
2-Isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazopyridine family, notable for its unique fused imidazole and pyridine ring system. This structure imparts significant chemical and biological properties, making it a subject of interest in medicinal chemistry. The compound is investigated for various biological activities, including its potential therapeutic applications in treating diseases such as cancer and neurological disorders.
The synthesis of this compound typically involves methods such as Michael addition followed by intramolecular cyclization. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing it to be modified for specific applications in drug development.
Common Reagents and Conditions
Reaction Type | Reagents |
---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Sodium borohydride, lithium aluminum hydride |
Substitution | Halogens, alkyl halides, sulfonyl chlorides |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it acts as a GABA_A receptor agonist, influencing neurotransmission within the central nervous system. This mechanism suggests potential applications in treating neurological disorders such as anxiety and epilepsy.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of imidazopyridines can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Studies
- Anticancer Research : A study demonstrated that modifications of imidazopyridine derivatives significantly inhibited cell proliferation in various cancer cell lines. The results indicated IC50 values in the nanomolar range for several derivatives, suggesting potent anticancer activity .
- Neuropharmacology : Research on the GABA_A receptor modulation revealed that this compound could enhance inhibitory neurotransmission, which is crucial for managing conditions like anxiety and epilepsy. In vitro assays showed promising results with effective receptor binding affinity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the specific substitution pattern on the imidazopyridine scaffold significantly influences its biological activity. Variations in the isopropyl and methyl groups can enhance binding affinity to biological targets, thus improving therapeutic efficacy.
Comparison with Related Compounds
Compound | Biological Activity | Unique Features |
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Imidazo[4,5-c]pyridine | Antimicrobial | Similar fused ring structure |
Imidazo[1,2-a]pyridine | Sedative and hypnotic effects | Used in established medications |
Imidazo[1,5-a]pyridine | Anti-inflammatory | Diverse pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.